![molecular formula C8H14F2N2O B13586775 [(2,2-Difluorocyclohexyl)methyl]urea](/img/structure/B13586775.png)
[(2,2-Difluorocyclohexyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,2-Difluorocyclohexyl)methyl]urea is a chemical compound with the molecular formula C8H14F2N2O and a molecular weight of 192.21 g/mol It is characterized by the presence of a difluorocyclohexyl group attached to a methylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2-Difluorocyclohexyl)methyl]urea typically involves the reaction of 2,2-difluorocyclohexylmethanol with an isocyanate or a urea derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The product is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
[(2,2-Difluorocyclohexyl)methyl]urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the urea group to amine derivatives.
Substitution: The difluorocyclohexyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, amine derivatives, and substituted cyclohexyl compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
[(2,2-Difluorocyclohexyl)methyl]urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of [(2,2-Difluorocyclohexyl)methyl]urea involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group imparts unique physicochemical properties that influence its binding affinity and selectivity towards target proteins or enzymes. The urea moiety can form hydrogen bonds with biological macromolecules, enhancing its activity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- [(2,2-Difluorocyclohexyl)methyl]amine
- [(2,2-Difluorocyclohexyl)methyl]carbamate
- [(2,2-Difluorocyclohexyl)methyl]thiourea
Uniqueness
[(2,2-Difluorocyclohexyl)methyl]urea is unique due to the presence of both difluorocyclohexyl and urea groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C8H14F2N2O |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(2,2-difluorocyclohexyl)methylurea |
InChI |
InChI=1S/C8H14F2N2O/c9-8(10)4-2-1-3-6(8)5-12-7(11)13/h6H,1-5H2,(H3,11,12,13) |
Clave InChI |
KHRHCUOVPXFXBX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)CNC(=O)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


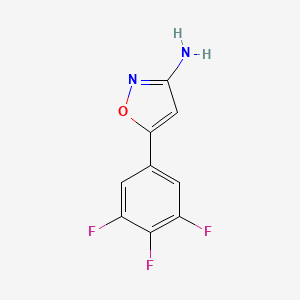
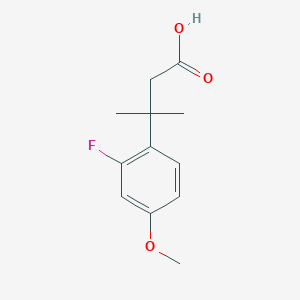
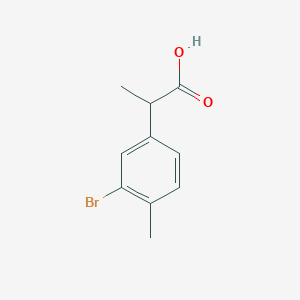
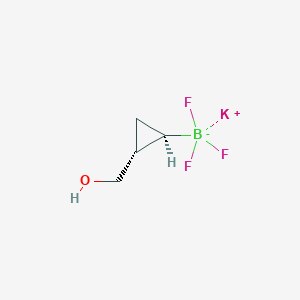
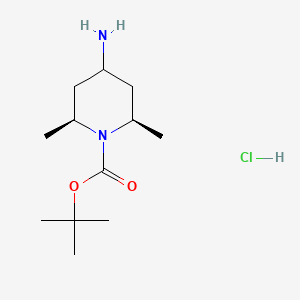
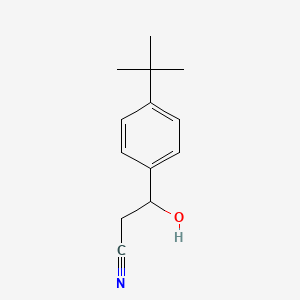
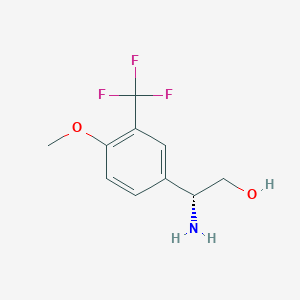
![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13586755.png)



![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylicacid](/img/structure/B13586784.png)
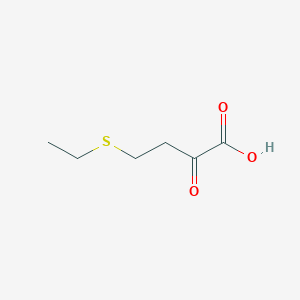
aminehydrochloride](/img/structure/B13586788.png)
